molecular formula C8H10N4 B1610108 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole CAS No. 37570-94-8

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Cat. No. B1610108
CAS RN: 37570-94-8
M. Wt: 162.19 g/mol
InChI Key: KMRPQHUALQQSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Dimethyl-1H,1’H-2,2’-biimidazole is a chemical compound with the molecular formula C8H10N4 . It is also known by other names such as 1,1’-Dimethyl-1H,1’H-[2,2’]biimidazolyl .


Molecular Structure Analysis

The molecular structure of 1,1’-Dimethyl-1H,1’H-2,2’-biimidazole consists of two imidazole rings connected by a carbon-carbon bond . The molecular weight is 162.19 g/mol .

Scientific Research Applications

Synthesis and Cytotoxicity in Cancer Research

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole derivatives have been studied for their role in cancer research. A study by Casas et al. (2005) synthesized Pt(IV) complexes with derivatives including N,N'-dimethyl-2,2'-biimidazole. These complexes showed cytotoxic activity against human ovarian carcinoma, indicating potential for cancer treatment applications (Casas et al., 2005).

Antimicrobial Activities

Compounds based on 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole have shown antimicrobial properties. Kiruthika et al. (2016) reported on ruthenium(II) complexes that demonstrated significant inhibitory activity against a range of bacteria and fungi (Kiruthika et al., 2016).

Coordination Chemistry and Bonding Studies

The coordination chemistry of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole has been extensively studied. Fortin and Beauchamp (2000) investigated oxorhenium(V) complexes with 2,2'-biimidazole, revealing insights into molecular bonding and structure (Fortin & Beauchamp, 2000).

Application in Organic Photovoltaics

The utilization of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole derivatives in the field of organic photovoltaics has been explored. Song et al. (2011) synthesized small organic molecules based on dimethyl-2H-benzimidazole for potential use in organic photovoltaic cells, indicating its relevance in renewable energy technologies (Song et al., 2011).

Structural and Spectral Characterizations

Research on the structural and spectral properties of 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole derivatives has been conducted to understand their potential applications better. For instance, Tavman et al. (2010) synthesized and characterized several metal complexes with 2-methyl-6-(5-H-Me-Cl-NO2-1H-benzimidazol-2-yl)-phenols, which could have implications in various fields including medicine and materials science (Tavman et al., 2010).

properties

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-11-5-3-9-7(11)8-10-4-6-12(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRPQHUALQQSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435850
Record name 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

CAS RN

37570-94-8
Record name 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,2′-biimidazole (Fieselmann, B. F., et al. Inorg. Chem. 17, 2078(1978)) (4.6 g, 34.3 mmoles) in 100 mL dry DMF in a 250 ml round bottom flask cooled in an ice/water bath was added in portions NaH(60% in mineral oil, 2.7 g, 68.6 mmoles). After the solution was stirred at 0° C. for one hour under N2, methyl toluenesulfonate (10.3 mL, 68.6 mmoles) was added in small portions using a syringe over 30 min. The stirring of the solution in the ice/water bath was continued for 1 h and then at room temperature for 3 h. The solvent was removed by vacuum distillation. The dark residue was triturated with ether and then suction filtered and dried under vacuum. The product was purified by sublimation. Yield: 80%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Reactant of Route 2
Reactant of Route 2
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Reactant of Route 3
Reactant of Route 3
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Reactant of Route 4
Reactant of Route 4
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Reactant of Route 5
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole
Reactant of Route 6
Reactant of Route 6
1,1'-Dimethyl-1H,1'H-2,2'-biimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.